2-(2-chlorophenyl)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide
Description
2-(2-Chlorophenyl)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide is a chloro-substituted acetamide derivative featuring a pyrazole core with cyclopentyl and cyclopropyl substituents.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-18-8-4-1-5-15(18)11-20(25)22-13-16-12-19(14-9-10-14)24(23-16)17-6-2-3-7-17/h1,4-5,8,12,14,17H,2-3,6-7,9-11,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEISVHZSCJQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)CC3=CC=CC=C3Cl)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-chlorophenyl)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide, also known by its CAS number 1448030-07-6, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 357.9 g/mol. The structure features a chlorophenyl moiety and a pyrazole derivative, which are significant in determining its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1448030-07-6 |
| Molecular Formula | C20H24ClN3O |
| Molecular Weight | 357.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study involving related pyrazole derivatives demonstrated their ability to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells, which is crucial for neuroinflammatory conditions .
Neuroprotective Effects
The neuroprotective potential of pyrazole derivatives has been highlighted in various studies. For instance, compounds that share structural similarities with our compound have shown efficacy in protecting dopaminergic neurons from neurotoxic agents like MPTP, which is used to model Parkinson's disease . These compounds modulate inflammatory pathways, particularly through the inhibition of NF-kB signaling, which is pivotal in neuroinflammatory responses.
Case Studies
- Study on Pyrazole Derivatives : A study focused on the synthesis of pyrazole derivatives found that certain analogs exhibited potent inhibition of cyclooxygenase enzymes (COX) and showed anti-inflammatory activity comparable to established NSAIDs . This suggests that this compound may possess similar therapeutic properties.
- Neuroprotection in Animal Models : In vivo studies have demonstrated that pyrazole derivatives can reduce neuroinflammation and improve behavioral outcomes in animal models of Parkinson's disease. These effects are attributed to their ability to decrease the levels of inflammatory mediators and protect neuronal integrity .
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit the release of cytokines such as IL-6 and TNF-alpha from activated microglia.
- Modulation of Signaling Pathways : The inhibition of NF-kB and MAPK pathways plays a crucial role in reducing inflammation and protecting against neuronal damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences, physicochemical properties, and applications of the target compound and its analogs:
Impact of Substituent Positioning and Functional Groups
- Chlorophenyl Position: The 2-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl analog in .
- Electron-Withdrawing Groups: The 3-cyano group in the Fipronil intermediate () enhances electrophilicity, critical for covalent interactions in insecticidal activity. In contrast, the target compound’s cyclopropyl and cyclopentyl groups prioritize steric effects over electronic modulation .
- Heterocyclic Variations : Replacement of pyrazole with thiadiazole () introduces sulfur-based hydrogen bonding, as evidenced by IR peaks at 744 cm⁻¹ (C–S stretching) and 1708 cm⁻¹ (amide C=O) .
Crystallographic and Physicochemical Insights
The 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (–5) crystallizes in an orthorhombic system (Pna2₁) with cell parameters a = 18.493 Å, b = 13.815 Å, and c = 5.060 Å.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
